molecular formula C15H11F B14562035 1-Fluoro-4-(3-phenylpropadienyl)benzene CAS No. 61692-97-5

1-Fluoro-4-(3-phenylpropadienyl)benzene

Cat. No.: B14562035
CAS No.: 61692-97-5
M. Wt: 210.25 g/mol
InChI Key: PHVFGQMDUGJNAI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-phenylpropadienyl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to the benzene ring and a phenylpropadienyl group at the para position relative to the fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(3-phenylpropadienyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with a suitable phenylpropadienyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as halogenation, coupling reactions, and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(3-phenylpropadienyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Fluoro-4-(3-phenylpropadienyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(3-phenylpropadienyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with other molecules. The phenylpropadienyl group can participate in conjugation and resonance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.

    Chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    Bromobenzene: Contains a bromine atom attached to the benzene ring.

Uniqueness: 1-Fluoro-4-(3-phenylpropadienyl)benzene is unique due to the presence of both a fluorine atom and a phenylpropadienyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications.

Properties

CAS No.

61692-97-5

Molecular Formula

C15H11F

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C15H11F/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-12H

InChI Key

PHVFGQMDUGJNAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)F

Origin of Product

United States

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